molecular formula C9H8BrN3 B1442820 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine CAS No. 916258-30-5

6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1442820
CAS No.: 916258-30-5
M. Wt: 238.08 g/mol
InChI Key: FMTJUZOGRRRITH-UHFFFAOYSA-N
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Description

6-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine is a chemical intermediate belonging to the imidazo[4,5-b]pyridine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry. The bromine atom at the 6-position serves as a reactive handle for further functionalization via cross-coupling reactions, allowing researchers to rapidly explore chemical space around this core. The cyclopropyl substituent at the 2-position can influence the molecule's electronic properties and metabolic stability. This scaffold is of significant interest for developing new antimicrobial agents. Scientific literature indicates that closely related imidazo[4,5-b]pyridine derivatives demonstrate promising antibacterial properties, particularly against Gram-positive bacteria such as Bacillus cereus , and have been evaluated through molecular docking studies to understand their potential interactions with biological targets like dihydrofolate reductase (DHFR) . These compounds are also investigated as key precursors in the synthesis of more complex molecules for various pharmaceutical applications, including anticancer and anti-tubercular agents . As a building block, it enables the exploration of structure-activity relationships in drug discovery programs. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-6-3-7-9(11-4-6)13-8(12-7)5-1-2-5/h3-5H,1-2H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTJUZOGRRRITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine skeleton is commonly prepared via cyclization reactions involving 2,3-diaminopyridine derivatives and suitable carbonyl compounds or equivalents. Two main pathways are reported:

A particularly efficient one-pot tandem process involves nucleophilic aromatic substitution (S_NAr) of 2-chloro-3-nitropyridine with amines, followed by reduction and heterocyclization to yield substituted imidazo[4,5-b]pyridines with excellent yields.

Specific Preparation of 6-Bromo-3H-imidazo[4,5-b]pyridine Core

The 6-bromo substitution is introduced early in the synthesis by starting from 5-bromopyridine-2,3-diamine. The key cyclization step involves the reaction of this diamine with triethyl orthoformate under microwave irradiation in the presence of acetic acid and dichloromethane. This method affords 6-bromo-3H-imidazo[4,5-b]pyridine in good yield (~69%) after purification.

Reaction conditions:

Step Reagents/Conditions Yield (%)
Cyclization of 5-bromopyridine-2,3-diamine Triethyl orthoformate, AcOH, CH2Cl2, microwave irradiation at 150 °C for 30 min 69

This microwave-assisted protocol provides a rapid and clean approach to the brominated imidazopyridine core, suitable for further functionalization.

Alternative Cross-Coupling Approaches for Substitution at C-2

Suzuki-Miyaura cross-coupling reactions have been employed to introduce various substituents at position 2 or 6 of the imidazo[4,5-b]pyridine core. For example, 6-bromo-3H-imidazo[4,5-b]pyridine can be functionalized by coupling with cyclopropylboronic acid derivatives under Pd catalysis in the presence of bases like CsF in solvents such as DME at elevated temperatures (microwave-assisted heating at 150 °C for 1 h).

Representative reaction conditions:

Step Reagents/Conditions Yield (%)
Suzuki coupling 6-bromo-3H-imidazo[4,5-b]pyridine + cyclopropylboronic acid, Pd(OAc)2, nBuPAd2 ligand, CsF, DME, microwave 150 °C, 1 h ~80

This method provides a modular approach to introduce cyclopropyl and other alkyl/aryl groups with good efficiency and purity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Reference
One-pot S_NAr–Reduction–Cyclization 2-chloro-3-nitropyridine, primary amine, Zn/HCl, aldehyde, H2O-IPA, 80–85 °C High yield, no intermediate isolation, mild conditions 80–95
Microwave-assisted cyclization 5-bromopyridine-2,3-diamine, triethyl orthoformate, AcOH, CH2Cl2, 150 °C, 30 min Rapid, clean, scalable ~69
Suzuki-Miyaura cross-coupling 6-bromo-imidazo[4,5-b]pyridine, cyclopropylboronic acid, Pd catalyst, CsF, DME, microwave 150 °C Versatile, modular functionalization ~80

Research Findings and Notes

  • The use of water-isopropanol mixtures (H2O-IPA) significantly promotes the S_NAr reaction and subsequent heterocyclization, providing better yields than aprotic solvents.
  • Microwave irradiation accelerates cyclization and cross-coupling steps, reducing reaction times from hours to minutes without compromising yields.
  • The choice of catalyst and ligand in Pd-catalyzed cross-couplings critically affects regioselectivity and efficiency; bulky phosphine ligands like nBuPAd2 enhance yields.
  • Reduction of nitro groups to diamines using Zn dust and acid is efficient and can be performed in situ without isolation, streamlining the synthetic sequence.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can introduce various aryl groups to the imidazo[4,5-b]pyridine core, leading to a wide range of substituted derivatives .

Scientific Research Applications

Anti-Cancer Potential

Research indicates that 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine exhibits significant anti-cancer properties. Preliminary studies suggest that it may act as a modulator of biological pathways involved in tumor growth and metastasis. The compound's structure allows it to interact with specific receptors or enzymes, influencing cellular processes critical for cancer progression.

Kinase Inhibition

The imidazo[4,5-b]pyridine scaffold is known for its role as a kinase inhibitor. Compounds similar to this compound have been identified as potent inhibitors of various kinases such as FLT3 and Aurora kinases, which are essential for cell division and proliferation. This makes them promising candidates for the treatment of cancers like acute myeloid leukemia .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with specific biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to evaluate these interactions, which are crucial for determining the therapeutic viability of this compound in clinical settings.

Anti-Inflammatory Properties

In addition to its anti-cancer potential, this compound has shown promise as an anti-inflammatory agent. Its ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • C–H Arylation : A method that allows for regioselective functionalization at the C2 position of the imidazo[4,5-b]pyridine scaffold.
  • Cross-Coupling Reactions : Utilized for introducing various substituents at different positions on the imidazo ring.

These synthetic routes are continuously refined to enhance efficiency and yield while minimizing environmental impact .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

  • Bromine at C6 consistently enhances electrophilicity across derivatives .
  • Synthetic Efficiency : Microwave methods (e.g., for cyclopropyl derivatives) outperform traditional reflux or PTC techniques in yield and reaction time .
  • Biological Activity : Phenyl and benzyl substituents (e.g., in 3-benzyl derivatives) correlate with antimicrobial activity, while methyl groups improve solubility but reduce potency .

Electronic and Crystallographic Properties

HOMO-LUMO Analysis

Density functional theory (DFT) studies reveal that substituents significantly influence frontier molecular orbitals (FMOs):

  • This compound : The cyclopropyl group raises the HOMO-LUMO gap (Δε ≈ 0.15–0.17 au), increasing kinetic stability and nucleophilicity compared to phenyl-substituted analogues (Δε ≈ 0.10–0.12 au) .
  • 6-Bromo-2-(furan-2-yl) Derivatives : Furan’s electron-rich nature lowers Δε, enhancing electrophilicity and softness (ω ≈ 4.5 eV), making these derivatives reactive toward electrophilic targets .

Crystallographic Data

  • Bond Lengths : The C-Br bond in 6-bromo derivatives averages 1.89 Å, consistent across analogues. Cyclopropyl substitution introduces slight distortions in the imidazole ring (bond angle variance: ±2°) compared to planar groups .

Key Findings:

  • Antimicrobial Activity : Bulky substituents (e.g., benzyl) enhance membrane penetration, improving antimicrobial efficacy .
  • Anticancer Potency : Diaryl derivatives (e.g., 2,3-diphenyl) show superior cytotoxicity, likely due to enhanced DNA intercalation .

Biological Activity

6-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in the fields of oncology and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

This compound belongs to the imidazopyridine family, characterized by a fused imidazole and pyridine ring system. The presence of a bromine atom and a cyclopropyl group enhances its chemical reactivity and potential biological interactions. This compound has been investigated for its role as an inhibitor of various kinases, which are critical in cell signaling pathways associated with cancer progression and other diseases.

Inhibition of Kinases

Research indicates that this compound acts primarily through the inhibition of specific kinases. Kinases are enzymes that facilitate the transfer of phosphate groups to substrates, a process crucial for many cellular functions. By inhibiting these enzymes, this compound can modulate critical signaling pathways involved in cell growth and survival.

  • Example of Kinase Inhibition : The compound has shown promise as a dual inhibitor of FLT3 and Aurora kinases, both of which are implicated in acute myeloid leukemia (AML). Studies have demonstrated that it can effectively reduce cell viability in AML cell lines by inducing apoptosis through kinase inhibition .

Induction of Apoptosis

The compound has been observed to induce programmed cell death (apoptosis) in various cancer cell lines. This effect is mediated by the activation of specific signaling pathways that lead to cellular stress and ultimately apoptosis.

  • Cell Line Studies : In vitro studies have shown that treatment with this compound results in significant reductions in cell viability across multiple cancer types, including breast cancer and melanoma, with IC50 values indicating potent activity .

The biochemical properties of this compound reveal its interaction with various enzymes and proteins:

  • Enzyme Interaction : The compound binds to the ATP-binding sites of kinases, preventing phosphorylation events necessary for downstream signaling. This binding is crucial for its inhibitory action on target enzymes.
  • Metabolic Stability : Studies indicate that this compound exhibits stability under laboratory conditions, which is essential for its potential therapeutic use. Its metabolic pathways involve cytochrome P450 enzymes, leading to the formation of metabolites that may also contribute to its biological effects.

Case Studies

  • In Vitro Anticancer Activity : A study evaluating various substituted imidazo[4,5-b]pyridine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. For instance, derivatives were tested against C32 and SNB-19 cell lines with notable IC50 values indicating their efficacy in inhibiting tumor growth .
  • Kinase Inhibition Profiles : In a comparative study involving multiple kinase inhibitors, this compound was highlighted for its dual inhibition properties against FLT3 and Aurora kinases. The study detailed the binding interactions at the molecular level through crystallography studies that elucidated how this compound fits within the active sites of these kinases .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
Kinase Inhibition Inhibits FLT3 and Aurora kinases; induces apoptosis ,
Anticancer Activity Significant cytotoxic effects on various cancer cells ,
Metabolic Stability Stable under lab conditions; metabolized by CYP450,
Apoptosis Induction Activates apoptotic pathways in cancer cells,

Q & A

Q. What are the key synthetic routes for 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine, and what factors influence reaction efficiency?

The synthesis typically involves cyclocondensation of substituted pyridine precursors. For example, analogous imidazo[4,5-b]pyridines are synthesized via phase-transfer catalysis (PTC) using 5-bromopyridine-2,3-diamine and aldehydes (e.g., benzaldehyde) in DMF with p-toluenesulfonic acid as a catalyst . Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize intermediates.
  • Catalyst selection : Acidic catalysts promote imine formation and cyclization.
  • Temperature control : Reflux conditions (100–120°C) are often required for complete cyclization .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard. For example, related imidazo[4,5-b]pyridines are analyzed using SHELX programs (SHELXL for refinement, SHELXD for phasing). Key steps include:

  • Data collection : Single-crystal diffraction with Cu-Kα or Mo-Kα radiation.
  • Hydrogen bonding analysis : Intermolecular interactions (e.g., N–H⋯O bonds) stabilize crystal packing, as seen in 3-benzyl-6-bromo derivatives .
  • Planarity assessment : Fused rings typically exhibit near-planar geometries (r.m.s. deviations <0.02 Å) .

Q. What are common substitution reactions involving the bromine atom at the 6-position?

The bromine is amenable to nucleophilic aromatic substitution (SNAr) or cross-coupling (e.g., Suzuki). For SNAr:

  • Conditions : K₂CO₃/DMF, nucleophiles (e.g., amines, thiols) at 80–100°C.
  • Regioselectivity : Electron-withdrawing groups on the imidazo ring enhance reactivity .
    Cross-coupling reactions (e.g., with aryl boronic acids) require Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating for efficiency .

Q. Which analytical methods are used to assess purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₉H₈BrN₃: calc. 254.98) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity (>95%) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents (e.g., cyclopropyl)?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) and improves yields by 15–20% .
  • Protecting groups : Temporary protection of reactive sites (e.g., NH with Boc) prevents side reactions .
  • Solvent-free conditions : For moisture-sensitive reactions, ball milling with K₂CO₃ enhances efficiency .

Q. What challenges arise in solving crystal structures of imidazo[4,5-b]pyridines with flexible substituents?

  • Disorder modeling : Flexible groups (e.g., cyclopropyl) require multi-conformer refinement in SHELXL .
  • Twinned crystals : Use TWINABS in SHELX for data correction. Example: 6-bromo-3-methyl derivatives show twinning fractions >0.3 .
  • Hydrogen placement : Riding models (DFIX in SHELXL) are used for H atoms, with Uiso(H) = 1.2Ueq(parent) .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Core modifications : Compare bromine (electron-withdrawing) vs. methyl (electron-donating) at position 5.
  • Substituent libraries : Synthesize analogs with varied aryl/alkyl groups at position 2 (e.g., phenyl vs. cyclopropyl) .
  • In vitro assays : Test against kinase targets (e.g., Aurora A) using ATP-binding assays (IC₅₀ determination) .

Q. How should conflicting reactivity data (e.g., regioselectivity in substitution) be resolved?

  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict charge distribution and reactive sites. For example, bromine at position 6 directs nucleophiles to position 7 via meta-directing effects .
  • Isotopic labeling : Use ¹⁵N-labeled intermediates to track reaction pathways via 2D NMR .
  • Kinetic studies : Monitor reaction progress via in situ IR to identify intermediates and rate-limiting steps .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
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6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine

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